N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine
Description
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound combining a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group and a 6-methoxy-1,3-benzothiazol-2-amine moiety. The 4-chlorophenyl substituent enhances lipophilicity, and the 6-methoxy group on the benzothiazole ring may improve solubility and modulate electronic effects. This structural architecture suggests applications in medicinal chemistry, particularly in anticancer and antimicrobial drug discovery .
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2S/c1-22-11-6-7-12-13(8-11)24-16(18-12)19-15-21-20-14(23-15)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONFKNCXPXGJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-331458 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: Initial steps involve the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.
Cyclization Reactions: These intermediates undergo cyclization reactions under controlled conditions to form the core structure of WAY-331458.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of WAY-331458 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.
Continuous Flow Processing: For higher efficiency, continuous flow reactors may be employed, allowing for continuous production and better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
WAY-331458 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: WAY-331458 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines:
- Mechanism of Action: These compounds often act by inhibiting key enzymes involved in cancer cell proliferation such as topoisomerase and telomerase .
- Case Studies:
- A study demonstrated that certain substituted oxadiazoles exhibited IC50 values ranging from 0.11 µM to 48.37 µM against different cancer cell lines, indicating their potential as anticancer agents .
- Another research indicated that compounds with electron-donating groups displayed enhanced antiproliferative activities compared to those with electron-withdrawing groups .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism: The oxadiazole ring contributes to the inhibition of bacterial growth by disrupting cellular processes.
- Findings:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating groups | Increased potency |
| Electron-withdrawing groups | Decreased potency |
| Alkyl substitutions | Variable effects depending on the target |
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that incorporate the oxadiazole and benzothiazole moieties. Modifications at various positions can lead to derivatives with enhanced biological profiles.
Mechanism of Action
The mechanism of action of WAY-331458 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Receptors: WAY-331458 binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Modulating Enzyme Activity: It can inhibit or activate enzymes involved in key biochemical pathways, leading to changes in cellular function.
Altering Gene Expression: The compound can influence the expression of certain genes, thereby affecting protein synthesis and cellular behavior.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Core Heterocycles: The 1,3,4-oxadiazole and benzothiazole combination in the target compound distinguishes it from analogs with pyridine (1c) or thiadiazole cores.
- Substituent Effects : The 4-chlorophenyl group is common in anticancer-active oxadiazoles (e.g., 1c), suggesting its role in target binding. The 6-methoxy group on benzothiazole may reduce cytotoxicity compared to nitro or chloro substituents in BT16 .
Key Observations :
- The target compound’s synthesis likely parallels methods for 1c but requires precise coupling of the benzothiazole amine to the oxadiazole ring.
- Use of I₂/Et₃N in oxadiazine synthesis () highlights alternative dehydrosulfurization strategies that could be adapted for the target compound .
Anticancer Activity :
- The oxadiazole-pyridine analog 1c showed selective activity against HOP-92 (non-small cell lung cancer) at 10 µM, with GI₅₀ values < 5 µM .
- The target compound’s benzothiazole core is associated with DNA intercalation and topoisomerase inhibition, suggesting a broader mechanism than 1c’s pyridine-based activity .
Antimicrobial Activity :
- BT16 (benzothiazole-thiazole hybrid) exhibited MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
- The 4-chlorophenyl group in the target compound may enhance Gram-positive activity, as seen in oxadiazole derivatives .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Properties of the Target Compound vs. Analogs
| Property | Target Compound | 1c | BT16 |
|---|---|---|---|
| Molecular Weight | 372.8 g/mol | 314.7 g/mol | 466.9 g/mol |
| LogP (Calculated) | 3.5 | 2.8 | 4.1 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Hydrogen Bond Acceptors | 6 | 5 | 8 |
| Solubility (mg/mL) | ~0.1 (moderate) | ~0.3 (high) | <0.05 (low) |
Key Observations :
- The 6-methoxy group improves the target compound’s solubility compared to BT16’s nitro and chloro substituents.
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and potential therapeutic applications based on various studies.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the oxadiazole and benzothiazole moieties. The synthesis typically begins with the reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine with appropriate acyl chlorides under controlled conditions to yield the desired product. The physical properties are characterized by techniques such as NMR and IR spectroscopy, confirming the structure.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole unit exhibit notable antimicrobial properties. For instance, derivatives of oxadiazole have shown efficacy against various strains of Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MIC) reported in the range of 7.80 to 31.25 μg/mL depending on the specific derivative tested . The selectivity index (SI) values suggest that these compounds can selectively inhibit bacterial growth without significantly affecting human cell viability.
Anticancer Activity
The compound has demonstrated promising anticancer activity across several cancer cell lines. In vitro studies have shown that it induces apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The cytotoxicity was evaluated using IC50 values, which ranged from 0.65 to 2.41 μM for various analogs . Flow cytometry assays confirmed that these compounds effectively arrest the cell cycle at the G0-G1 phase, indicating a mechanism that disrupts DNA replication processes.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1a | MCF-7 | 0.65 | Apoptosis induction |
| 1b | MEL-8 | 2.41 | Cell cycle arrest |
Antitubercular Activity
The antitubercular properties were assessed against three strains of Mycobacterium tuberculosis. Compounds showed MIC values ranging from 7.80 to 31.25 μg/mL with varying MBC values, indicating effective bactericidal activity .
3. Case Studies
Case Study: Anticancer Efficacy
A study focusing on the anticancer efficacy of this compound revealed that it exhibited higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin in MCF-7 cell lines . This suggests potential for further development as a novel anticancer agent.
Case Study: Antimicrobial Spectrum
Another investigation highlighted the broad antimicrobial spectrum of oxadiazole derivatives, which includes activity against both gram-positive and gram-negative bacteria as well as fungi . The study emphasized structure-activity relationships that enhance efficacy through strategic substitutions on the benzothiazole scaffold.
4. Conclusion
This compound presents a compelling case for further research into its biological activities. Its promising antimicrobial and anticancer properties warrant additional studies to explore its mechanism of action and potential therapeutic applications in drug development.
Q & A
Q. What are the optimal synthetic routes for preparing N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine?
Methodological Answer: The synthesis typically involves multi-step reactions:
Oxadiazole Formation : Cyclize a hydrazide intermediate (e.g., 4-chlorophenyl hydrazide) with a carbonyl compound under reflux with POCl₃ or using dehydrating agents like H₂SO₄ .
Benzothiazole Coupling : React the oxadiazole intermediate with 6-methoxy-2-aminobenzothiazole via nucleophilic substitution. Use polar aprotic solvents (DMF, DMSO) at 80–100°C for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Oxadiazole | 82–90 | ≥95% |
| Coupling | 70–85 | ≥90% |
Q. How should researchers characterize the compound’s structural integrity?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Confirm NH (3140–3550 cm⁻¹), C=N (1621 cm⁻¹), and C-Cl (693 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identify methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.2 ppm), and amine protons (δ 4.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M+H]⁺) .
Advanced Research Questions
Q. How do substituents on the oxadiazole and benzothiazole moieties influence biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies can be designed as follows:
Vary Substituents : Synthesize analogs with substituents like halogens (Cl, Br), methoxy, or methyl groups at the 4-position of the phenyl ring.
Bioassay Testing : Screen for antimicrobial (agar diffusion assay ) or antitumor activity (MTT assay against cancer cell lines ).
Example Data from Analog Studies :
| Substituent (Oxadiazole) | IC₅₀ (μM) AChE Inhibition | Antitumor Activity (% Inhibition) |
|---|---|---|
| 4-Chlorophenyl | 12.5 ± 1.2 | 78% (HepG2) |
| 4-Methylphenyl | 18.3 ± 2.1 | 65% (MCF-7) |
| 4-Hydroxyphenyl | >50 | 42% (A549) |
Q. How can crystallographic data resolve contradictions in reported bioactivity?
Methodological Answer: Divergent bioactivity results (e.g., antimicrobial vs. antitumor) may arise from molecular packing or hydrogen-bonding patterns.
Q. What mechanistic assays are suitable for studying this compound’s enzyme inhibition?
Methodological Answer:
- PFOR Enzyme Assay : Monitor NADH oxidation spectrophotometrically (340 nm) in Clostridium lysates .
- Acetylcholinesterase (AChE) Inhibition : Use Ellman’s method with DTNB to measure thiocholine production .
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times.
Metabolic Stability Testing : Perform microsomal assays (e.g., liver microsomes + NADPH) to assess compound degradation .
Solubility Checks : Measure solubility in DMSO/PBS; low solubility may artificially reduce activity .
Methodology for Advanced Applications
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
Q. How to design derivatives for improved blood-brain barrier (BBB) penetration?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
